molecular formula C8H11ClN4 B1325165 2-hydrazino-1-methyl-1H-benzimidazole hydrochloride CAS No. 114804-55-6

2-hydrazino-1-methyl-1H-benzimidazole hydrochloride

Cat. No.: B1325165
CAS No.: 114804-55-6
M. Wt: 198.65 g/mol
InChI Key: GMGZZLZIPBXMPT-UHFFFAOYSA-N
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Description

2-hydrazino-1-methyl-1H-benzimidazole hydrochloride is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications, including anticancer, antiviral, and anti-inflammatory activities

Biochemical Analysis

Biochemical Properties

(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzimidazole derivatives, including (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine hydrochloride, have been shown to inhibit casein kinases, which are involved in various cellular processes . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.

Cellular Effects

The effects of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine hydrochloride on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of proteins involved in signal transduction, leading to altered cellular responses . Additionally, (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine hydrochloride can impact gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes.

Molecular Mechanism

At the molecular level, (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine hydrochloride exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine hydrochloride can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine hydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine hydrochloride remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary.

Dosage Effects in Animal Models

The effects of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine hydrochloride vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine hydrochloride can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

(1-Methyl-1H-benzoimidazol-2-yl)-hydrazine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The effects on metabolic flux and metabolite levels are significant, as they can influence the overall biochemical environment within cells.

Transport and Distribution

The transport and distribution of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine hydrochloride within cells and tissues are critical for its activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine hydrochloride within specific cellular compartments can influence its activity and effectiveness.

Subcellular Localization

The subcellular localization of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine hydrochloride is essential for its function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of (1-Methyl-1H-benzoimidazol-2-yl)-hydrazine hydrochloride can affect its activity, as it may interact with different biomolecules depending on its subcellular location.

Preparation Methods

The synthesis of 2-hydrazino-1-methyl-1H-benzimidazole hydrochloride typically involves the reaction of 1-methyl-1H-benzoimidazole with hydrazine in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-hydrazino-1-methyl-1H-benzimidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions where the hydrazine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-hydrazino-1-methyl-1H-benzimidazole hydrochloride has several scientific research applications:

Comparison with Similar Compounds

2-hydrazino-1-methyl-1H-benzimidazole hydrochloride can be compared with other benzimidazole derivatives, such as:

    2-(3,5-dinitro-benzylsulfanyl)-1H-benzoimidazole: Known for its antimicrobial activity.

    4-(1H-benzo[d]imidazol-2-yl)aniline: Used in drug discovery for its bioisosteric properties.

    Bendamustine hydrochloride: A bifunctional alkylator used in cancer therapy . What sets this compound apart is its unique hydrazine group, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(1-methylbenzimidazol-2-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.ClH/c1-12-7-5-3-2-4-6(7)10-8(12)11-9;/h2-5H,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGZZLZIPBXMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114804-55-6
Record name 2-hydrazinyl-1-methyl-1H-1,3-benzodiazole hydrochloride
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